

molecular weight and formula of H-7 inhibitor

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Compound of Interest

Compound Name: Protein kinase inhibitor H-7

Cat. No.: B15599010

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An In-Depth Technical Guide to the H-7 Inhibitor

This technical guide provides a comprehensive overview of the H-7 inhibitor, a widely used research tool in cell biology and pharmacology. Tailored for researchers, scientists, and drug development professionals, this document details its core properties, mechanism of action, relevant signaling pathways, and exemplary experimental protocols.

Core Properties of H-7 Dihydrochloride

The H-7 inhibitor, also known by its chemical name 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride, is a broad-spectrum serine/threonine kinase inhibitor.^[1] Below is a summary of its key quantitative data.

Property	Value	References
Molecular Weight	364.29 g/mol	^{[1][2][3][4][5]}
Chemical Formula	C ₁₄ H ₁₇ N ₃ O ₂ S·2HCl	^{[1][2][5]}
CAS Number	108930-17-2	^{[1][2][4][5]}
Purity	≥98%	^{[1][2][5]}
Solubility	Soluble to 100 mM in water and 20 mM in DMSO.	^{[2][5]}

Mechanism of Action and Biological Activity

H-7 is a cell-permeable isoquinolinesulfonamide derivative that acts as an ATP-competitive inhibitor of a range of protein kinases.[1] Its inhibitory effects are most pronounced on cyclic nucleotide-dependent protein kinases and protein kinase C (PKC).[2]

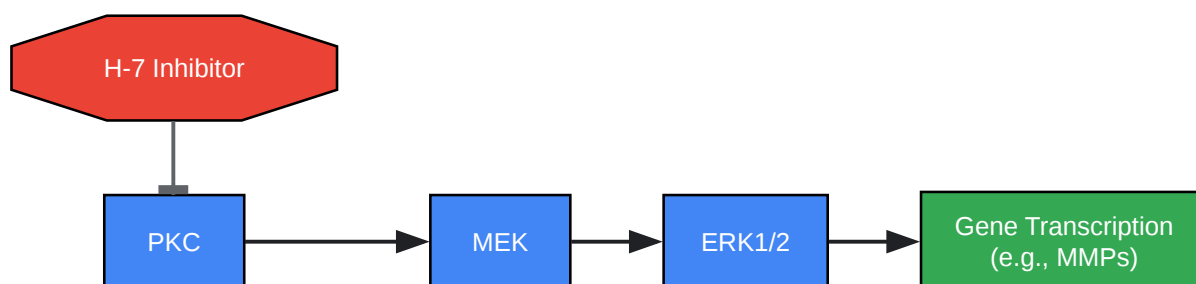
Inhibitory Concentrations (IC₅₀):

- Protein Kinase A (PKA): 3.0 μM[2][4][5]
- Protein Kinase G (PKG): 5.8 μM[2][4][5]
- Protein Kinase C (PKC): 6.0 μM[2][4][5]
- Myosin Light Chain Kinase (MLCK): 97.0 μM[2][4][5]

While often utilized as a PKC inhibitor, it is crucial to note its broad specificity.[3][6][7][8] Research has indicated that some of its biological effects may be independent of PKC inhibition. For instance, H-7 has been shown to block gene expression by inhibiting the phosphorylation of RNA polymerase II, a critical step in transcriptional elongation.[9] Furthermore, its effects on cell morphology and motility can be attributed to the inhibition of actomyosin contraction, mirroring the effects of more selective MLCK inhibitors.[10]

Affected Signaling Pathways

The inhibitory action of H-7 has implications for several critical signaling cascades. A primary pathway affected is the PKC/MEK/ERK signaling cascade. By inhibiting PKC, H-7 can suppress the downstream phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), which in turn can modulate processes like tumor cell invasion and metastasis.[6] In neuroblastoma cells, H-7 has been demonstrated to prevent the serum-induced phosphorylation of both Raf and MAP kinase, suggesting its intervention point is upstream in this pathway.[8]



Preparation

Seed Cells in
96-Well Plate

Prepare H-7
Serial Dilutions

Experiment

Treat Cells with H-7
and Vehicle Control

Incubate for
24-72 hours

Analysis

Add MTS Reagent
and Incubate

Measure Absorbance
at 490 nm

Calculate % Viability
and Determine IC50

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